molecular formula C20H14N2OS2 B2373366 N-(4-{[1,1'-BIPHENYL]-4-YL}-1,3-THIAZOL-2-YL)THIOPHENE-2-CARBOXAMIDE CAS No. 392236-90-7

N-(4-{[1,1'-BIPHENYL]-4-YL}-1,3-THIAZOL-2-YL)THIOPHENE-2-CARBOXAMIDE

Cat. No.: B2373366
CAS No.: 392236-90-7
M. Wt: 362.47
InChI Key: RIOJSYCANVLPLH-UHFFFAOYSA-N
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Description

N-(4-{[1,1'-BIPHENYL]-4-YL}-1,3-THIAZOL-2-YL)THIOPHENE-2-CARBOXAMIDE is a sophisticated synthetic compound designed for oncology research, featuring a molecular architecture that incorporates a biaryl-thiazole core—a structural motif recognized for its significant potential in anticancer agent development . Heterocyclic compounds containing thiazole and thiophene rings are of substantial interest in medicinal chemistry due to their ability to serve as bioisosteres for endogenous purine and pyrimidine bases, thereby facilitating interactions with critical biological targets involved in cellular replication . While the specific mechanism of action for this compound is an active area of investigation, its design is consistent with that of small molecules capable of disrupting key oncogenic pathways. Research on analogous 1,3,4-thiadiazole and thiazole derivatives has demonstrated potent antiproliferative activities against a diverse range of human cancer cell lines, including breast carcinoma (MCF-7), lung cancer (A549 and H460), colon cancer (HCT116 and HT-29), and skin cancer (SK-MEL-2), often by targeting enzymes such as carbonic anhydrases (CA IX and CA XII) or inhibiting tubulin polymerization . The presence of the [1,1'-biphenyl] system and the thiophene-2-carboxamide moiety in its structure is intended to enhance target binding affinity and selectivity, potentially leading to improved efficacy in disrupting cancer cell proliferation. This reagent provides researchers with a valuable chemical tool for probing novel therapeutic targets, conducting structure-activity relationship (SAR) studies, and evaluating efficacy in established models of cancer biology. It is intended for use in controlled laboratory investigations to further explore its specific biochemical interactions and pharmacological profile.

Properties

IUPAC Name

N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N2OS2/c23-19(18-7-4-12-24-18)22-20-21-17(13-25-20)16-10-8-15(9-11-16)14-5-2-1-3-6-14/h1-13H,(H,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIOJSYCANVLPLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CSC(=N3)NC(=O)C4=CC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[1,1'-BIPHENYL]-4-YL}-1,3-THIAZOL-2-YL)THIOPHENE-2-CARBOXAMIDE typically involves the formation of the thiazole and thiophene rings followed by their coupling. Common synthetic methods for thiazole rings include the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides . Thiophene rings can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide .

Industrial Production Methods

Industrial production of such compounds often involves optimizing these synthetic routes for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the use of catalysts to lower reaction temperatures and times .

Chemical Reactions Analysis

Types of Reactions

N-(4-{[1,1'-BIPHENYL]-4-YL}-1,3-THIAZOL-2-YL)THIOPHENE-2-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone .

Scientific Research Applications

N-(4-{[1,1'-BIPHENYL]-4-YL}-1,3-THIAZOL-2-YL)THIOPHENE-2-CARBOXAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-{[1,1'-BIPHENYL]-4-YL}-1,3-THIAZOL-2-YL)THIOPHENE-2-CARBOXAMIDE involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The thiophene ring can participate in electron transfer processes, making the compound useful in electronic applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Variations

The title compound’s thiazole core distinguishes it from triazole-based analogs (e.g., compounds [7–9] and [10–15] in ). Triazole derivatives exhibit tautomerism between thione and thiol forms, confirmed by the absence of νS-H (~2500–2600 cm⁻¹) and presence of νC=S (1247–1255 cm⁻¹) in IR spectra .

Substituent Effects

  • Halogen Substituents : Analogs with electron-withdrawing groups (Cl, Br, F) on phenyl rings (e.g., compounds [10–15]) show altered electronic profiles. For instance, fluorophenyl groups enhance polarity and solubility, as seen in the thiophene-2-carbohydrazide derivative from , which exhibits strong νC=O at 1654 cm⁻¹ .
  • Sulfonyl Groups : Compounds with sulfonyl linkages (e.g., [4–6]) display νC=O at 1663–1682 cm⁻¹ and νNH at 3150–3319 cm⁻¹, while the title compound’s carboxamide group likely shows similar carbonyl stretching (~1680 cm⁻¹) .

Spectroscopic Profiles

Key spectral comparisons are summarized below:

Compound Core Structure Key IR Bands (cm⁻¹) Notable NMR Features Reference
Title Compound Thiazole-thiophene νC=O (~1680), νC=S (absent) Aromatic protons (δ 7.2–8.5 ppm) -
Triazole-thiones [7–9] Triazole-thiophene νC=S (1247–1255), νNH (3278–3414) Thione proton absence (confirms tautomer)
Thiophene-2-carbohydrazide Hydrazide-thiophene νC=O (1654), νN-H (3260) Imine proton (δ 8.3 ppm), fluorophenyl

Biological Activity

Overview

N-(4-{[1,1'-biphenyl]-4-yl}-1,3-thiazol-2-yl)thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's synthesis, biological mechanisms, and its potential therapeutic applications based on recent research findings.

  • Molecular Formula : C20H16N2S2
  • Molecular Weight : 356.48 g/mol
  • IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the thiazole ring through cyclization reactions.
  • Coupling reactions to attach the biphenyl moiety.
  • Amidation to introduce the carboxamide functional group.

Anticancer Activity

Recent studies indicate that thiazole derivatives exhibit notable anticancer properties. The compound has shown promising results against various cancer cell lines:

  • Caco-2 Cells : Exhibited a reduction in cell viability by approximately 39.8% at specific concentrations (p < 0.001) .
  • A549 Cells : Some derivatives showed reduced activity against these lung cancer cells, suggesting selective cytotoxicity .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit cyclooxygenase (COX) enzymes, which play a role in inflammation and cancer progression. In vitro studies have demonstrated that thiazole derivatives can act as selective inhibitors of COX-2 with IC50 values in the low micromolar range .

Antimicrobial Activity

Thiazole derivatives are also recognized for their antimicrobial properties. Studies have reported that certain structural modifications enhance their efficacy against Gram-positive and Gram-negative bacteria .

Data Table: Biological Activities and IC50 Values

Activity TypeCell LineIC50 Value (µM)Reference
AnticancerCaco-239.8
AnticancerA549Variable
COX-2 InhibitionEnzyme Assay0.3 - 7
AntimicrobialVarious BacteriaVariable

Case Studies

  • Case Study on Anticancer Mechanisms :
    • A study evaluated the anticancer effects of various thiazole derivatives, including the compound . Results indicated significant apoptosis induction in Caco-2 cells, highlighting its potential as a therapeutic agent in colorectal cancer treatment .
  • Inhibition of Inflammatory Pathways :
    • Research demonstrated that the compound effectively inhibits COX enzymes involved in inflammatory pathways, suggesting its potential use in treating inflammatory diseases alongside cancer .

Q & A

Q. What are the key synthetic steps for N-(4-{[1,1'-Biphenyl]-4-yl}-1,3-thiazol-2-yl)thiophene-2-carboxamide?

The synthesis typically involves:

  • Coupling reactions to attach the biphenyl and thiophene moieties.
  • Introduction of functional groups (e.g., carboxamide) via nucleophilic substitution or condensation reactions.
  • Purification using column chromatography or recrystallization. Key reagents include dichloromethane, ethanol, and cyclopentyl isocyanate analogs, with reaction temperatures ranging from room temperature to reflux .

Q. How is the compound characterized post-synthesis?

Essential techniques include:

  • Nuclear Magnetic Resonance (NMR) : Confirms molecular structure and purity (e.g., 1^1H and 13^{13}C NMR).
  • Mass Spectrometry (MS) : Determines molecular weight and fragmentation patterns.
  • High-Performance Liquid Chromatography (HPLC) : Assesses purity (>95% threshold for biological assays) .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yield and purity?

Use Design of Experiments (DoE) to systematically vary parameters:

VariableRange TestedImpact on Yield
Solvent polarityDichloromethane to DMFHigher polarity improves solubility but may reduce selectivity
Temperature25°C to 120°CReflux enhances reaction rate but risks side products
Statistical tools (e.g., ANOVA) identify optimal conditions while minimizing experimental runs .

Q. What methodologies assess its enzyme inhibition or protein-ligand interactions?

  • Kinetic assays : Measure IC50_{50} values using fluorogenic substrates (e.g., for proteases or kinases).
  • Molecular docking : Software like AutoDock Vina predicts binding modes to active sites (e.g., ATP-binding pockets).
  • Surface Plasmon Resonance (SPR) : Quantifies binding affinity (KDK_D) in real-time .

Q. How can contradictory biological activity data across studies be resolved?

  • Reproducibility checks : Standardize assay protocols (e.g., cell lines, incubation times).
  • Alternative models : Validate in vitro findings with ex vivo organoids or in vivo models.
  • Meta-analysis : Pool data from multiple studies to identify trends (e.g., dose-response inconsistencies) .

Q. What computational approaches predict its interactions with biological targets?

  • Molecular Dynamics (MD) simulations : Simulate ligand-protein stability over nanoseconds (software: GROMACS).
  • Quantum Mechanics/Molecular Mechanics (QM/MM) : Analyze electronic interactions at active sites.
  • ADMET prediction tools : Estimate pharmacokinetic properties (e.g., LogP, bioavailability) .

Q. How to design analogs with improved bioactivity or reduced toxicity?

Conduct Structure-Activity Relationship (SAR) studies :

Modification SiteExample ChangeObserved Effect
Thiophene ringFluorine substitutionIncreased metabolic stability
Biphenyl groupMethoxy substitutionEnhanced binding affinity
Prioritize functional groups with known pharmacophoric profiles (e.g., sulfonamides for kinase inhibition) .

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